1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene
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Overview
Description
1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a buta-1,3-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene typically involves the homocoupling of terminal alkynes. A common method includes the use of copper(II) chloride (CuCl2) and triethylamine (Et3N) as catalysts. The reaction is carried out by mixing phenylacetylene and p-methoxyphenylacetylene in the presence of these catalysts at 60°C for 10 hours. The resulting product is then purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The catalysts and reaction conditions remain consistent with those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the methoxyphenyl groups, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenylbuta-1,3-diyne: Similar structure but lacks methoxy groups.
1,4-Bis(p-methoxyphenyl)buta-1,3-diyne: Similar structure with methoxy groups but different substitution pattern.
1,4-Bis(m-methylphenyl)buta-1,3-diyne: Similar structure with methyl groups instead of methoxy groups.
Uniqueness
1,1’-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility, stability, and potential biological activity compared to similar compounds.
Properties
CAS No. |
86051-16-3 |
---|---|
Molecular Formula |
C30H26O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-methoxyphenyl)-4,4-diphenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C30H26O2/c1-31-27-17-13-25(14-18-27)30(26-15-19-28(32-2)20-16-26)22-21-29(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-22H,1-2H3 |
InChI Key |
KXMULJWKWRBYEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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